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4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Sourcing planar pyrrolopyrimidine hinge binders often leads to promiscuous ATP-competitive inhibition and poor BBB penetration. This partially saturated 4-oxo-tetrahydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid (MW 181.15, cLogP ≈ -0.5) solves both problems: its non-planar tetrahydro ring (Fsp³ ≈ 0.43) disrupts type I kinase binding while enabling DFG-out conformations, and the low HBD count (2) yields a CNS MPO advantage over 2-amino analogs. The pre-installed 2-COOH handle supports DNA-compatible amide coupling (HATU/DIPEA) without Pd-catalyzed cross-coupling, directly enabling 10⁶-10⁹-member DEL library synthesis.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
Cat. No. B11910514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=O)NC(=N2)C(=O)O
InChIInChI=1S/C7H7N3O3/c11-6-3-1-2-8-4(3)9-5(10-6)7(12)13/h1-2H2,(H,12,13)(H2,8,9,10,11)
InChIKeyPTIHEPQMKDABIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid – Scaled Procurement & Structural Benchmarking


4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 1774892-81-7, C7H7N3O3, MW 181.15) is a heterocyclic building block within the broader pyrrolo[2,3-d]pyrimidine class, which is recognized as a privileged scaffold in kinase inhibitor and antifolate drug discovery due to its deazapurine adenine isostere framework [1][2]. Unlike the more common fully aromatic 7H-pyrrolo[2,3-d]pyrimidine analogs, this compound features a partially saturated 4,5,6,7-tetrahydro ring system fused to a 4-oxo-pyrimidine core and an unsubstituted 2-carboxylic acid handle, yielding a distinct hydrogen-bonding donor/acceptor topology and reduced ring conjugation that directly influence its utility in fragment-based library synthesis and scaffold-hopping campaigns [1].

Privileged scaffold Pyrrolo[2,3-d]pyrimidine core recognized for kinase inhibitor and antifolate research
Core topology Partially saturated tetrahydro ring with 4-oxo-pyrimidine and distinct H-bond donor/acceptor pattern
Synthetic handle Unsubstituted 2-carboxylic acid supports fragment-based library synthesis and scaffold-hopping campaigns

Why This Pyrrolopyrimidine Cannot Be Swapped for Common Analogs


In pyrrolo[2,3-d]pyrimidine-based drug discovery, subtle changes to the ring oxidation state, substitution pattern, and core saturation profoundly alter kinase selectivity, metabolic stability, and synthetic tractability [1]. The target compound’s 4,5,6,7-tetrahydro saturation eliminates the planar aromaticity of the pyrrole ring present in 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 1314723-98-2), introducing a stereoelectronic environment that modulates π-stacking interactions with kinase hinge regions and alters the pKa of the 2-carboxylic acid . Its 2-carboxylic acid group, in contrast to the 2-amino group found in the widely studied 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine antifolate class [2], offers a different hydrogen-bonding vector and ionization state at physiological pH, directly affecting solubility, passive permeability, and compatibility with amide-coupling diversification strategies. These physicochemical distinctions, quantified below, mean that generic replacement of this compound with an unsaturated or 2-amino-substituted analog will not reproduce the same SAR trajectory, metabolite profile, or downstream synthetic intermediate reactivity [1].

Aromatic vs. saturated analog
Swapping with fully aromatic 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid eliminates ring saturation, altering π-stacking, pKa, and metabolic stability profile.
2-COOH vs. 2-amino substitution
Replacing the 2-carboxylic acid with a 2-amino group (antifolate class) changes hydrogen-bond vector, ionization state at physiological pH, and synthetic diversification path.

Head-to-Head Evidence Audit vs. Best Alternative Building Blocks


Ring Saturation State and LogP Shift

The 4,5,6,7-tetrahydro saturation reduces the calculated LogP (cLogP) of the target compound relative to the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 1314723-98-2), a common comparator building block . The target compound exhibits cLogP ≈ -0.3 to -0.5, compared to cLogP ≈ 0.2-0.4 for the unsaturated analog, as computed using ChemDraw Professional 20.0 . This ~0.6-0.9 log unit decrease translates to an approximately 4- to 8-fold higher predicted aqueous solubility at pH 7.4, a critical advantage for biochemical assay compatibility in fragment screens and for downstream amide coupling reactions in aqueous media [1].

LogP & Solubility
Reported
cLogP ≈ -0.3 to -0.5 vs. unsaturated analog 0.2–0.4
Δ ≈ -0.6 to -0.9 log units
Reported higher predicted solubility may support aqueous assay compatibility in fragment screens.
In silico estimation; experimental solubility verification recommended.
Physicochemical profiling Drug-likeness Fragment-based drug discovery

Hydrogen Bond Donor Count in CNS Drug-like Space

The target compound possesses two hydrogen bond donors (HBDs: N3–H and COOH), compared to three HBDs for the prototypical 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine antifolate scaffold (2-NH2, N3–H, and COOH when present) [1][2]. According to the CNS MPO (Multiparameter Optimization) scoring system, maintaining HBD ≤ 2 is a critical parameter for achieving brain penetration (desirability score > 0.5) [3]. The target compound’s HBD count of 2 places it within the favorable CNS drug-like chemical space (CNS MPO score typically ≥ 4.5), whereas the 2-amino antifolate comparators with HBD = 3 face a significant desirability penalty, reducing their predicted passive BBB permeability [3].

CNS MPO HBD Count
Class-level
HBD = 2 (desirability ~0.7–0.8) vs. 2-amino analog HBD = 3
HBD count supports selection for CNS-oriented research libraries.
CNS MPO scoring context; no guarantee of blood-brain barrier penetration.
CNS drug discovery Blood-brain barrier penetration Medicinal chemistry design

2-Carboxylic Acid Handle for Synthetic Diversification

The 2-carboxylic acid group on the target compound provides a direct, high-yielding handle for amide bond formation with primary and secondary amines, enabling efficient library diversification without requiring pre-functionalization steps . In contrast, the 2-unsubstituted 7H-pyrrolo[2,3-d]pyrimidine core (CAS 271-70-5) requires halogenation (e.g., NIS or NBS) or metalation at the 2-position prior to C–C or C–N bond formation, adding 1-2 synthetic steps and typically reducing overall yield by 30-50% per step [1]. In DNA-encoded library (DEL) synthesis, where aqueous-compatible chemistry is mandatory, the pre-installed carboxylic acid permits direct amide coupling under conditions (e.g., HATU/DIPEA in DMF/H2O, pH 8-9) that are incompatible with organometallic intermediates [2].

Synthetic Efficiency
Reported
Direct amide coupling (1 step) vs. halogenation/cross-coupling (2–3 steps)
Pre-installed handle may reduce synthetic steps for library diversification.
Yield advantage context-dependent on coupling conditions.
Parallel synthesis Amide coupling Library enumeration DNA-encoded libraries

Core Conformational Flexibility vs. Planar Systems

The 4,5,6,7-tetrahydro ring in the target compound introduces sp³ character at the C5, C6, and C7 positions, producing a non-planar, puckered conformation of the fused pyrrolidine ring [1]. In contrast, the 4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine scaffold (e.g., 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) retains partial unsaturation at C6–C7, enforcing a near-planar geometry [2]. This three-dimensional conformational difference alters the spatial presentation of substituents attached at C5, C6, or C7 during fragment growth, which can be exploited in scaffold-hopping strategies to escape flat SAR landscapes and access novel kinase selectivity profiles [3]. Molecular docking studies from the pyrrolo[2,3-d]pyrimidine class literature indicate that sp³-rich scaffolds reduce type I kinase inhibition bias and favor type II or allosteric binding modes, as exemplified by clinical candidates targeting BTK and EGFR [3].

Scaffold Flexibility
Class-level
Fsp³ ≈ 0.43 (puckered) vs. planar analog Fsp³ = 0
Non-planar scaffold may favor exploration of allosteric kinase inhibitor chemotypes.
Scaffold-hopping outcomes require experimental validation.
Conformational analysis Scaffold hopping Kinase selectivity 3D pharmacophore

Optimal Deployment Scenarios for This Building Block


Fragment-Based Screening Libraries for High Solubility

With a predicted cLogP of approximately -0.3 to -0.5 and an HBD count of 2, this compound is ideally suited as a core fragment for biochemical HTS at concentrations up to 1 mM in aqueous buffer (pH 7.4) without DMSO co-solvent precipitation [1][2]. Its lower lipophilicity relative to aromatic pyrrolopyrimidine fragments reduces non-specific protein binding and aggregation-based false positives, a critical quality metric for fragment library members [3].

Amide-Focused DNA-Encoded Library Synthesis

The pre-installed, unprotected 2-carboxylic acid enables direct, DNA-compatible amide coupling (HATU/DIPEA, pH 8-9 aqueous DMF) with amine building blocks, bypassing the need for halogenation and palladium-catalyzed cross-coupling steps that are inefficient or incompatible with DNA-tagged substrates [1]. This single-step diversification is essential for constructing large (10⁶–10⁹ member) encoded libraries within the chemical stability constraints of DNA [2].

CNS-Penetrant Kinase Inhibitor Lead Generation

The HBD count of 2, combined with moderate MW (181.15) and the three-dimensional character of the tetrahydro ring (Fsp³ ≈ 0.43), positions this building block as an attractive starting point for CNS kinase programs (e.g., BTK, EGFRvIII, or LRRK2) where BBB penetration is a stringent go/no-go criterion [1][2]. The CNS MPO desirability score advantage over 2-amino-pyrrolopyrimidine analogs (ΔHBD desirability ≈ 0.3-0.5) directly translates to higher probability of achieving brain exposure in lead optimization [2].

Scaffold-Hopping to Type II or Allosteric Chemotypes

The non-planar, saturated pyrrolidine ring introduces a conformational departure from the ubiquitous flat 7H-pyrrolo[2,3-d]pyrimidine hinge binder motif. This three-dimensionality can disrupt type I kinase binding while preserving interactions with allosteric pockets or the DFG-out conformation in kinases such as BTK or VEGFR2, as demonstrated by successful pyrrolopyrimidine clinical candidates [1]. Early incorporation of this scaffold biases library output away from promiscuous ATP-competitive inhibitors.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
High predicted aqueous solubility; low lipophilicity
Solubility at screening concentrations, aggregation assessment
DNA-encoded library (DEL) synthesis
Direct carboxylic acid handle for amide coupling
DNA-compatible coupling efficiency and purity
CNS kinase inhibitor lead generation
Favorable HBD count (≤2) and sp³ fraction
Brain exposure probability in lead optimization
Scaffold-hopping to non-ATP-competitive chemotypes
Non-planar, saturated pyrrolidine scaffold
Kinase selectivity profiling vs. flat hinge binders
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